4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The choice of starting materials and the type of reactions used depend on the structure of the target compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide insights into its chemical properties and reactivity. Techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry are often used to study these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. The chemical properties of the compound, such as its acidity, basicity, or reactivity with other compounds, are also studied.Scientific Research Applications
Photocatalytic Applications
A study highlighted the use of a related ether-bridged dicarboxylic acid as a building block for creating coordination polymeric architectures. These compounds demonstrated promising photocatalytic properties, specifically in the UV-light-driven degradation of methyl violet, a model organic dye pollutant. This suggests potential applications in environmental cleanup and wastewater treatment processes (Lu et al., 2021).
Crystal Structure Analysis
Another research focused on the crystal structure of a dicarboxylic acid that serves as a model for semiflexible mesogenic polyesters. The detailed structural analysis of these compounds contributes to the understanding of their mesomorphic behavior and potential applications in material science (Centore et al., 1993).
Coordination Polymers and Biological Activity
Coordination polymers synthesized from a similar ligand exhibited considerable biological activity against different organisms. This highlights the potential for developing new antimicrobial agents or materials with biologically active properties (Younis, 2015).
Polymer Synthesis and Characterization
Research on novel bis ligands and their coordination polymers with transition metals like Cu, Co, Ni, Mn, and Zn has been conducted. These studies focus on their synthesis, characterization, and applications, including antibacterial and antifungal activities, which are crucial for developing new materials in the pharmaceutical and materials science fields (Shukla et al., 2012).
Thermal Stability and Polymerization
The synthesis and characterization of poly(azo-ester-imide)s via interfacial polycondensation demonstrate the thermal stability and solubility of these polymers, indicating their potential in high-performance material applications (Hajipour et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound are determined by studying its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely.
Future Directions
Future directions could involve further studies to explore new synthesis routes, applications, or modifications of the compound to improve its properties or reduce its hazards.
properties
IUPAC Name |
4-[[2-[2-[2-(3-carboxypropylamino)-2-oxoethoxy]phenoxy]acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-15(19-9-3-7-17(23)24)11-27-13-5-1-2-6-14(13)28-12-16(22)20-10-4-8-18(25)26/h1-2,5-6H,3-4,7-12H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORNYVQXMNECBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCC(=O)O)OCC(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid |
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